molecular formula C9H11F2N B172933 2-(3,5-Difluorophenyl)propan-2-amine CAS No. 130416-51-2

2-(3,5-Difluorophenyl)propan-2-amine

Cat. No. B172933
CAS RN: 130416-51-2
M. Wt: 171.19 g/mol
InChI Key: OPFPWVYVDSZPFB-UHFFFAOYSA-N
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Description

2-(3,5-Difluorophenyl)propan-2-amine is a chemical compound with the molecular formula C9H11F2N . It is a colorless to pale-yellow to yellow-brown liquid .


Molecular Structure Analysis

The molecular structure of 2-(3,5-Difluorophenyl)propan-2-amine consists of a propan-2-amine group attached to a 3,5-difluorophenyl group . The InChI code for this compound is 1S/C9H11F2N/c1-9(2,12)6-3-7(10)5-8(11)4-6/h3-5H,12H2,1-2H3 .


Physical And Chemical Properties Analysis

2-(3,5-Difluorophenyl)propan-2-amine has a molecular weight of 171.19 . It is a colorless to pale-yellow to yellow-brown liquid . The compound has a high gastrointestinal absorption and is BBB permeant . It has a consensus Log Po/w of 2.45, indicating its lipophilicity .

Scientific Research Applications

Organic Light-Emitting Devices (OLEDs)

Compounds with difluorophenyl-functionalized arylamine have been synthesized and characterized for their application in OLEDs. These materials, such as triphenylamine derivatives, have shown significant potential due to their electron-withdrawing fluorinated substituents, improving device performance by balancing the injected carriers (Li et al., 2012).

Corrosion Inhibition

Thiazole and thiadiazole derivatives, including those with amino and difluorophenyl groups, have demonstrated effectiveness as corrosion inhibitors for metals. Theoretical studies align well with experimental results, highlighting the potential of such compounds in protecting metals against corrosion (Kaya et al., 2016).

Synthesis of Functionalized Molecules

The aminolysis of compounds similar to 2-(3,5-Difluorophenyl)propan-2-amine has been explored for the synthesis of various functionalized molecules. This approach is particularly successful when the amino group in the reagent is sterically unshielded, suggesting a wide range of synthetic applications (Novakov et al., 2017).

Drug Discovery and Medicinal Chemistry

Compounds structurally related to 2-(3,5-Difluorophenyl)propan-2-amine have been synthesized and investigated for their cytotoxic activities against various human tumor cell lines. Such compounds have shown promising results, indicating potential applications in drug discovery and development (Yamali et al., 2017).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause harm if swallowed, inhaled, or if it comes into contact with skin . The hazard statements associated with this compound are H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) .

properties

IUPAC Name

2-(3,5-difluorophenyl)propan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11F2N/c1-9(2,12)6-3-7(10)5-8(11)4-6/h3-5H,12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPFPWVYVDSZPFB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=CC(=CC(=C1)F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11F2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3,5-Difluorophenyl)propan-2-amine

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